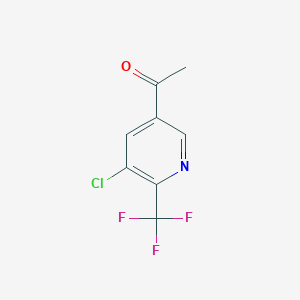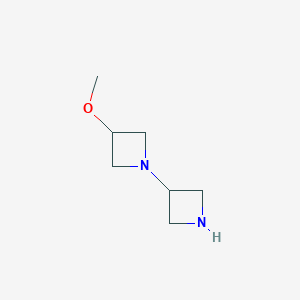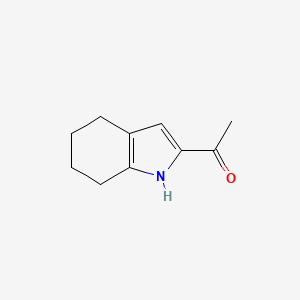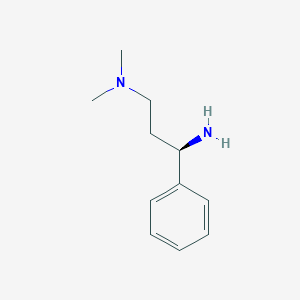![molecular formula C8H15N7O2S3 B13121600 N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)
N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Famotidine is synthesized from S-(2-aminothiazol-4-ylmethyl) isothiourea. The synthesis involves reacting 1,3-dichloroacetone with two molecules of thiourea, forming a thiazole ring and substituting the chlorine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid.
Industrial Production Methods
Industrial production of famotidine involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Famotidine undergoes various chemical reactions, including:
Oxidation: Famotidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Famotidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study H2-receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related pathways.
Medicine: Extensively used in clinical trials for treating gastric acid-related disorders.
Industry: Employed in the formulation of over-the-counter and prescription medications
Mécanisme D'action
Famotidine works by competitively inhibiting histamine H2-receptors on the parietal cells in the stomach lining. This inhibition reduces the production of gastric acid. The molecular targets include the H2-receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: Another H2-receptor antagonist but with a shorter duration of action.
Ranitidine: Similar to famotidine but has been withdrawn from many markets due to safety concerns.
Nizatidine: Another H2-receptor antagonist with similar efficacy.
Uniqueness
Famotidine is unique due to its higher potency and longer duration of action compared to other H2-receptor antagonists. It also has a better safety profile, making it a preferred choice for treating gastric acid-related disorders .
Propriétés
Formule moléculaire |
C8H15N7O2S3 |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
2-[4-[[(E)-3-amino-3-(sulfamoylamino)prop-2-enyl]sulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h1,4,15H,2-3,9H2,(H2,12,16,17)(H4,10,11,13,14)/b6-1+ |
Clé InChI |
NOBYHXGPWRXUGM-LZCJLJQNSA-N |
SMILES isomérique |
C1=C(N=C(S1)N=C(N)N)CSC/C=C(\N)/NS(=O)(=O)N |
SMILES canonique |
C1=C(N=C(S1)N=C(N)N)CSCC=C(N)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)




![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
